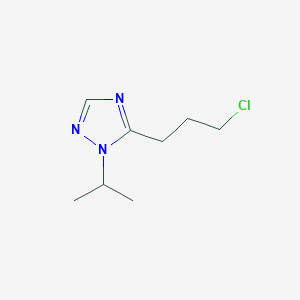

5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole

Beschreibung

BenchChem offers high-quality 5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C8H14ClN3 |

|---|---|

Molekulargewicht |

187.67 g/mol |

IUPAC-Name |

5-(3-chloropropyl)-1-propan-2-yl-1,2,4-triazole |

InChI |

InChI=1S/C8H14ClN3/c1-7(2)12-8(4-3-5-9)10-6-11-12/h6-7H,3-5H2,1-2H3 |

InChI-Schlüssel |

GXGOHTGEZQTKAK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N1C(=NC=N1)CCCCl |

Herkunft des Produkts |

United States |

5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole mechanism of action in vitro

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole

Abstract

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the foundation of a multitude of therapeutic agents with diverse pharmacological activities, including antifungal, anticancer, and enzyme-inhibiting properties.[1][2] This is largely due to the unique physicochemical properties of the triazole ring, which can engage in various non-covalent interactions, thereby enhancing binding affinity to biological targets.[1] This technical guide presents a comprehensive framework for the in vitro investigation of the mechanism of action of a novel derivative, 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole. While the specific biological activities of this compound are yet to be fully characterized, its structural similarity to other bioactive 1,2,4-triazole derivatives suggests a range of potential mechanisms. This document provides a logical, evidence-based roadmap for researchers and drug development professionals to systematically elucidate its mode of action, from initial broad-spectrum screening to specific target identification and pathway analysis.

Introduction: The 1,2,4-Triazole Scaffold - A Versatile Pharmacophore

The 1,2,4-triazole nucleus is a five-membered heterocycle that is stable to metabolic degradation and serves as a key pharmacophore by interacting with the active sites of receptors as both a hydrogen bond donor and acceptor.[3] Its polar nature can enhance the solubility of a compound, significantly improving its pharmacological profile.[3] Derivatives of 1,2,4-triazole have been shown to exhibit a wide array of biological activities, making them a subject of intense research.[4]

The subject of this guide, 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole, possesses distinct structural features—a reactive chloropropyl group and a bulky isopropyl substituent—that are expected to modulate its biological activity and target specificity. The chloropropyl moiety, in particular, could act as an alkylating agent, potentially forming covalent bonds with biological targets. The isopropyl group will influence the compound's lipophilicity and steric interactions within a binding pocket.

Given the known activities of related compounds, we can hypothesize several potential mechanisms of action for 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole, including but not limited to:

-

Enzyme Inhibition: A primary mode of action for many 1,2,4-triazole derivatives.[5]

-

Anticancer Activity: Through various mechanisms such as kinase inhibition, tubulin modulation, or induction of apoptosis.[3][6][7]

-

Antifungal Activity: Via inhibition of key enzymes in fungal cell wall synthesis, such as lanosterol 14α-demethylase (CYP51).[1][2]

-

Antimicrobial Activity: Against a range of bacterial strains.[8][9]

This guide will outline a systematic in vitro approach to test these hypotheses.

Proposed Investigational Workflow

To elucidate the mechanism of action of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole, a tiered experimental approach is recommended. This workflow is designed to progress from broad phenotypic screening to more focused target-based assays.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Phase 1: Broad-Spectrum Phenotypic Screening

The initial phase aims to identify the primary biological activity of the compound through broad screening across various cell types.

Cell Viability and Proliferation Assays

The first step is to assess the compound's effect on cell viability and proliferation across a panel of human cancer cell lines, fungal strains, and bacterial species.[10] This will provide initial clues as to whether the compound possesses anticancer, antifungal, or antibacterial properties.

Protocol: MTT Assay for Cancer Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole (e.g., from 0.01 µM to 100 µM) in culture medium. Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Phase 2: Focused Mechanistic Probing

Based on the results from Phase 1, the investigation will proceed with more focused assays to narrow down the potential mechanisms of action.

Enzyme Inhibition Profiling

Many 1,2,4-triazole derivatives exert their effects by inhibiting enzymes.[5][11] If anticancer activity is observed, a broad-panel kinase inhibition assay is a logical next step, as many triazoles are known kinase inhibitors.[3]

Table 1: Potential Enzyme Targets for 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole

| Enzyme Class | Specific Examples | Rationale for Investigation |

| Kinases | EGFR, BRAF, STAT3 | Known targets for anticancer 1,2,4-triazoles.[1][6] |

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Common targets for triazole derivatives with potential neuroprotective applications.[11] |

| Cytochrome P450 Enzymes | Lanosterol 14α-demethylase (CYP51) | The primary target for antifungal triazoles.[2] |

| Hydrolases | α-amylase, α-glucosidase | Inhibition of these enzymes is a therapeutic strategy for diabetes.[12] |

| Phosphatases | Alkaline Phosphatase | Dysregulation is associated with various diseases.[5] |

| Thymidine Phosphorylase | A target for anti-tumor agents.[13] |

Apoptosis and Cell Cycle Analysis

If the compound exhibits significant cytotoxicity in cancer cell lines, it is crucial to determine if cell death occurs via apoptosis and if the compound affects cell cycle progression.

Protocol: Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Potential pro-apoptotic signaling pathways modulated by 1,2,4-triazoles.

Phase 3: Target Identification and Validation

This final phase focuses on identifying the specific molecular target(s) of the compound and validating its interaction.

Target-Specific Enzymatic Assays

Once a potential enzyme target is identified from profiling screens, its inhibition by the compound must be confirmed and quantified using a specific enzymatic assay. For instance, if the compound shows antifungal activity, a lanosterol 14α-demethylase (CYP51) inhibition assay would be performed.

Molecular Docking

Computational molecular docking can provide insights into the binding mode of the compound with its putative target.[6][13] This can help to rationalize the structure-activity relationship and guide further optimization of the compound.

Western Blot Analysis

To confirm the compound's effect on a specific signaling pathway in a cellular context, Western blotting can be used to measure the expression and phosphorylation status of key proteins in the pathway. For example, if the compound is a suspected EGFR inhibitor, the phosphorylation levels of EGFR and its downstream effectors like Akt and ERK would be assessed.

Conclusion

The systematic in vitro investigation of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole's mechanism of action requires a multi-faceted approach. By progressing from broad phenotypic screening to focused mechanistic assays and finally to specific target validation, researchers can build a comprehensive understanding of the compound's biological activity. The protocols and workflow outlined in this guide provide a robust framework for this endeavor, leveraging the extensive knowledge base of the versatile 1,2,4-triazole scaffold to inform the investigation of this novel derivative. The insights gained will be invaluable for its future development as a potential therapeutic agent.

References

- A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022).

- A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds - Benchchem. (n.d.). Benchchem.

- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC. (n.d.). National Center for Biotechnology Information.

- Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (n.d.). PubMed.

- Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed. (2018). PubMed.

- "mechanism of action of 1,2,4-triazole-based compounds" - Benchchem. (n.d.). Benchchem.

- Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024).

- Application Notes and Protocols for the Synthesis of 1,2,4-Triazole-Based Enzyme Inhibitors - Benchchem. (n.d.). Benchchem.

- An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors - PubMed. (2023). PubMed.

- Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor - Dove Medical Press. (2023). Dove Medical Press.

- In Vitro Assays for Screening Small Molecules - PubMed. (n.d.). PubMed.

- In Vitro Assays for Screening Small Molecules | Springer Nature Experiments. (n.d.). Springer Nature.

- Mechanisms of Action in Small Molecules - SmallMolecules.com. (n.d.). SmallMolecules.com.

- Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). European Pharmaceutical Review.

- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research. (2019). Anticancer Research.

- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. (2025). MDPI.

- Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022). Al Mustansiriyah Journal of Pharmaceutical Sciences.

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Chemical Methodologies.

- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC. (2025). National Center for Biotechnology Information.

- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Advances in Microbiology.

- Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. (n.d.). Ankara Universitesi Eczacilik Fakultesi Dergisi.

- 1,2,4-Triazoles as Important Antibacterial Agents - PMC. (n.d.). National Center for Biotechnology Information.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. Česká a slovenská farmacie: Studium antimikrobiální a antimykotické aktivity některých derivátů 1,2,4-triazolu [csfarmacie.cz]

- 9. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

A Guide to the Structural Elucidation of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. For novel heterocyclic compounds such as 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole, a substituted 1,2,4-triazole, single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for structural elucidation.[1][2] This technical guide provides a comprehensive overview of the experimental and computational workflow for determining the crystal structure of this compound. While specific crystallographic data for 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole is not publicly available as of this writing, this document serves as an in-depth methodological blueprint, drawing upon established principles and data from related 1,2,4-triazole derivatives. We will explore the synthesis, crystallization, X-ray diffraction analysis, and structure refinement, offering field-proven insights for researchers in medicinal chemistry and materials science.

Introduction: The Significance of Structural Analysis for 1,2,4-Triazole Derivatives

1,2,4-triazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of applications, including pharmaceuticals, agrochemicals, and materials science.[3][4] The biological activity and material properties of these compounds are intrinsically linked to their molecular structure.[5] Factors such as bond lengths, bond angles, conformational preferences, and intermolecular interactions in the solid state dictate how a molecule interacts with its environment.

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed and unambiguous information about the internal lattice of crystalline substances.[6][7] This technique allows for the precise determination of unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms.[8] For drug development professionals, this information is critical for understanding structure-activity relationships (SAR), optimizing lead compounds, and securing intellectual property.

This guide will detail the necessary steps to achieve a comprehensive structural understanding of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole, a molecule of interest due to its combination of a flexible chloropropyl side chain and a bulky isopropyl group attached to the triazole core.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole

Representative Synthetic Pathway:

Caption: A plausible synthetic route to the target compound.

Crystallization: The Art of Growing Order

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystallographic analysis. The goal is to encourage the slow and orderly arrangement of molecules from a solution into a well-defined crystal lattice.

Experimental Protocol for Crystallization:

-

Purification: The synthesized compound must be of high purity. Techniques such as column chromatography or recrystallization are essential.

-

Solvent Screening: A range of solvents with varying polarities should be screened. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below.

-

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, the process of X-ray diffraction data collection can begin. Modern single-crystal diffractometers automate much of this process.[6]

Caption: Workflow for single-crystal X-ray diffraction data collection.

Step-by-Step Methodology for Data Collection:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.[6]

-

Initial Screening: A few initial diffraction images are collected to assess the crystal quality and to determine the unit cell parameters.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[6]

Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data contains information about the electron density distribution within the crystal. The process of structure solution and refinement aims to translate this data into a precise atomic model.[11][12]

Structure Solution

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[13] Modern computational methods, such as direct methods or Patterson methods, are used to generate an initial electron density map and a preliminary atomic model.

Structure Refinement

The initial model is then refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, displacement parameters (which account for thermal motion), and other parameters to improve the agreement between the calculated and observed diffraction data.[11]

Key Aspects of a Trustworthy Refinement:

-

R-factor: The residual factor (R-factor) is a measure of the agreement between the calculated and observed structure factors. Lower R-values generally indicate a better fit.

-

Goodness-of-Fit (GoF): The GoF should be close to 1.0 for a well-refined structure.

-

Residual Electron Density: The final difference electron density map should be relatively flat, with no significant positive or negative peaks that cannot be attributed to hydrogen atoms.

Expected Structural Features of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole

Based on the known crystal structures of other 1,2,4-triazole derivatives, we can anticipate several key structural features for the title compound.[14][15][16]

Table 1: Anticipated Crystallographic and Structural Parameters

| Parameter | Expected Value/Range | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |

| Space Group | Centrosymmetric (e.g., P2₁/c, C2/c) or Non-centrosymmetric | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions (Å) | a, b, c ≈ 5-20 Å; β ≈ 90-110° (for monoclinic) | Defines the size and shape of the repeating unit of the crystal. |

| Bond Lengths (Å) | C-N (triazole) ≈ 1.32-1.38 Å; C-C ≈ 1.50-1.54 Å; C-Cl ≈ 1.76-1.80 Å | Provides information about the bonding within the molecule. |

| Bond Angles (°) | Angles within triazole ring ≈ 105-112°; Isopropyl C-C-C ≈ 110-115° | Reflects the geometry and hybridization of the atoms. |

| Intermolecular Interactions | van der Waals forces, potential weak C-H···N or C-H···Cl hydrogen bonds | These interactions govern the packing of molecules in the crystal and influence physical properties.[14] |

digraph "Molecular_Structure" { graph [nodesep=0.3]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];mol [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=14258835&t=l", labelloc=b];

}

Caption: 2D structure of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole.

Conclusion: The Power of Definitive Structural Knowledge

While a dedicated crystallographic study of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole has yet to be published, the methodologies outlined in this guide provide a robust framework for its structural elucidation. The combination of careful synthesis, meticulous crystallization, and precise X-ray diffraction analysis, followed by rigorous structure refinement, will yield an unambiguous three-dimensional model of the molecule. This structural information is invaluable for rational drug design, understanding reaction mechanisms, and developing new materials with tailored properties. For researchers in the pharmaceutical and chemical sciences, the application of these principles is a critical step in advancing their scientific endeavors.

References

-

Watkin, D. J. (2008). Structure Refinement Techniques Explained. J. Appl. Cryst., 41(4), 645-649. Available at: [Link]

-

Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. Acta Crystallographica Section D: Structural Biology, 72(Pt 3), 375–387. Available at: [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

-

Universität Ulm. (2026, March 16). Single-Crystal X-Ray Diffraction (SC-XRD). Available at: [Link]

-

Royal Society of Chemistry. (2016). 1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties. CrystEngComm, 18, 7284-7296. Available at: [Link]

-

Massachusetts Institute of Technology. (n.d.). Structure refinement: some background theory and practical strategies. Available at: [Link]

-

RWTH Aachen University. (n.d.). Phase analysis and structure refinement. Institute of Crystallography. Available at: [Link]

-

Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. Available at: [Link]

-

Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. Available at: [Link]

-

American Chemical Society. (2017, June 14). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science. Available at: [Link]

-

International Union of Crystallography. (n.d.). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Available at: [Link]

-

MDPI. (2020, December 10). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Molecules, 25(24), 5899. Available at: [Link]

-

precisionFDA. (n.d.). 5-CHLORO-1,2-DIHYDRO-1-ISOPROPYL-3H-1,2,4-TRIAZOL-3-ONE. Available at: [Link]

-

SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. Available at: [Link]

-

ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Available at: [Link]

-

Iraqi Journal of Science. (2025, May 30). Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. Available at: [Link]

-

University of Thi-Qar. (n.d.). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Available at: [Link]

-

NextSDS. (n.d.). 5-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride. Available at: [Link]

-

MDPI. (2023, June 29). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5129. Available at: [Link]

-

MDPI. (2012, April 23). Preparation and Crystal Structure of 5-Azido-3-nitro-1H-1,2,4-triazole, Its Methyl Derivative and Potassium Salt. Crystals, 2(2), 332-344. Available at: [Link]

-

Cardiff University. (2021, July 8). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) -. ORCA. Available at: [Link]

-

ResearchGate. (n.d.). Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. Available at: [Link]

-

DergiPark. (2021, October 1). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 3. mdpi.com [mdpi.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. pulstec.net [pulstec.net]

- 8. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

- 9. scispace.com [scispace.com]

- 10. isres.org [isres.org]

- 11. scribd.com [scribd.com]

- 12. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. web.mit.edu [web.mit.edu]

- 14. 1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Receptor Binding Affinity Profiling of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole

Abstract

This guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including antifungal, anticancer, and anticonvulsant effects.[1][2][3][4][5] A critical step in the preclinical development of any new chemical entity is the elucidation of its molecular targets. This document, intended for researchers and drug development professionals, outlines a systematic approach to determine the binding profile of this compound. We detail the rationale for target selection, provide step-by-step protocols for gold-standard radioligand binding assays, and describe the requisite data analysis methodologies to derive key affinity parameters such as the inhibition constant (Kᵢ). By establishing a robust and self-validating experimental workflow, this guide serves as a foundational resource for the initial pharmacological characterization of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole and other novel small molecules.

Introduction: The Rationale for Binding Studies

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, integral to numerous clinically significant drugs.[2][3][6] Its unique electronic properties and ability to form stable interactions with biological macromolecules have led to its incorporation into agents targeting a wide array of diseases.[7][8] The specific compound, 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole, represents a novel entity whose pharmacological profile is yet to be determined.

The primary objective of a receptor binding affinity study is to identify which receptors a compound interacts with and to quantify the strength of that interaction. This is a fundamental component of drug discovery for several reasons:

-

Mechanism of Action (MoA): Identifying high-affinity targets provides direct insight into the compound's potential MoA.

-

Potency and Structure-Activity Relationship (SAR): Affinity values (Kᵢ or Kₐ) are crucial for ranking compound potency and guiding medicinal chemistry efforts to optimize interactions.[9][10]

-

Selectivity and Off-Target Effects: Screening against a panel of receptors is essential to determine a compound's selectivity. A highly selective compound is often preferred to minimize the risk of off-target effects and associated toxicity.

Given the structural novelty of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole, an initial broad-panel screening followed by detailed characterization at identified "hit" receptors is the most logical and scientifically rigorous path forward.

Foundational Methodologies: Radioligand Binding Assays

Receptor-ligand binding assays are powerful tools used to characterize the interaction of drugs with their targets.[11][12] Among the various techniques, the radioligand binding assay remains a gold standard due to its sensitivity, robustness, and extensive validation.[13][14][15] This guide will focus on filtration-based radioligand binding assays, which are widely used for membrane-bound receptors like G-protein coupled receptors (GPCRs) and ion channels.[15][16][17]

The core principle involves the competition between a radioactively labeled ligand (radioligand) with a known affinity for the target receptor and the unlabeled test compound. The amount of radioligand displaced by the test compound is measured, allowing for the determination of the test compound's affinity.

There are two primary types of experiments that form a complete study:

-

Saturation Assays: Used to characterize the receptor population in the chosen biological preparation by determining the receptor density (Bₘₐₓ) and the equilibrium dissociation constant (Kₐ) of the radioligand.

-

Competition Assays: Used to determine the affinity (Kᵢ) of the unlabeled test compound (e.g., 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole) by measuring its ability to compete with the radioligand for binding to the receptor.

Experimental Protocols

The following protocols are designed as self-validating systems. Success in the saturation assay (Section 3.2) is a prerequisite for proceeding to the competition assay (Section 3.3), ensuring the integrity of the receptor preparation and assay conditions.

Receptor Source and Membrane Preparation

The quality of the receptor preparation is paramount for a successful binding assay. This protocol describes a standard method for preparing crude cell membranes from cultured cells overexpressing a specific receptor of interest.

Protocol Steps:

-

Cell Culture: Grow cells (e.g., HEK293, CHO) expressing the target receptor to near confluence (80-90%).

-

Harvesting: Aspirate the culture medium and wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Cell Lysis: Scrape the cells into an appropriate volume of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail).

-

Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes at 4°C) to remove nuclei and large debris.

-

Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

-

Washing: Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the high-speed centrifugation step. This wash step is crucial for removing endogenous ligands and interfering cytosolic components.

-

Final Preparation & Storage: Resuspend the final pellet in an assay buffer containing a cryoprotectant (e.g., 10% sucrose). Determine the total protein concentration using a standard method like the BCA assay. Aliquot the membrane preparation and store at -80°C until use.[18]

Saturation Binding Assay Workflow

This experiment determines the Kₐ and Bₘₐₓ of the selected radioligand for the target receptor. It validates the receptor preparation and provides the necessary parameters for designing the subsequent competition assays.

Caption: Workflow for a radioligand saturation binding experiment.

Detailed Protocol:

-

Assay Setup: Set up assay tubes or a 96-well plate in triplicate for both "Total Binding" and "Non-Specific Binding" (NSB).

-

NSB Definition: To the NSB tubes, add a high concentration of a known, potent, unlabeled ligand for the target receptor (e.g., 1000-fold higher than its Kᵢ). This will occupy nearly all specific binding sites. To the Total Binding tubes, add an equivalent volume of assay buffer.

-

Radioligand Addition: Add the radioligand to all tubes in increasing concentrations (typically 8-12 concentrations spanning a range from 0.1 to 10 times the expected Kₐ).

-

Initiation: Initiate the binding reaction by adding the diluted membrane preparation (e.g., 50-120 µg protein per well) to all tubes.[18] The final assay volume is typically 250 µL.[18]

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow binding to reach equilibrium.[18]

-

Termination: Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.[16] This step separates the membrane-bound radioligand from the free radioligand.

-

Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

Competition (Inhibition) Binding Assay Workflow

This is the core experiment to determine the affinity (Kᵢ) of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole. It measures the ability of increasing concentrations of the test compound to displace the binding of a single, fixed concentration of the radioligand.

Caption: Data analysis pipeline from raw counts to the final Kᵢ value.

Calculating Specific Binding

For both assay types, the first step is to determine the amount of specific binding.

-

Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM) [17]

Saturation Data Analysis

-

Plot Specific Binding (Y-axis) against the concentration of free radioligand (X-axis).

-

Fit the data using a non-linear regression model for "one site - specific binding".

-

The output will provide the key parameters:

-

Kₐ: The equilibrium dissociation constant of the radioligand. It is the concentration of radioligand required to occupy 50% of the receptors at equilibrium. A lower Kₐ indicates higher affinity.

-

Bₘₐₓ: The maximum number of binding sites, representing the total receptor density in the preparation.

-

Competition Data Analysis

-

Plot the percent specific binding (Y-axis) against the logarithm of the competitor concentration (X-axis).

-

Fit the data using a non-linear regression model for "log(inhibitor) vs. response -- Variable slope (four parameters)".

-

The primary output from this analysis is the IC₅₀ value. The IC₅₀ is the concentration of the test compound that displaces 50% of the specific radioligand binding.

The Cheng-Prusoff Correction: From IC₅₀ to Kᵢ

The IC₅₀ value is dependent on the experimental conditions (specifically, the concentration and Kₐ of the radioligand used). To determine the intrinsic affinity of the test compound, the inhibition constant (Kᵢ) , the IC₅₀ must be corrected using the Cheng-Prusoff equation. [9][19][20] Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

Where:

-

Kᵢ is the inhibition constant of the test compound.

-

IC₅₀ is the value determined from the competition curve fit.

-

[L] is the concentration of radioligand used in the assay.

-

Kₐ is the dissociation constant of the radioligand (determined from the saturation experiment).

The Kᵢ is a true constant for the compound-receptor interaction and is the ultimate value used to report binding affinity.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 1: Hypothetical Saturation Binding Data for [³H]-Radioligand X at Target Receptor Y

| Parameter | Value | Units |

|---|---|---|

| Kₐ | 2.5 | nM |

| Bₘₐₓ | 1250 | fmol/mg protein |

| Hill Slope | 0.98 | - |

| R² | 0.992 | - |

Table 2: Hypothetical Competition Binding Data for 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole at Target Receptor Y

| Compound | IC₅₀ (nM) | Kᵢ (nM) | Hill Slope |

|---|---|---|---|

| Control Ligand | 15.2 | 4.3 | -1.05 |

| Test Compound | 450.7 | 128.8 | -0.95 |

Advanced and Alternative Methodologies

While radioligand assays are the focus of this guide, it is important for researchers to be aware of alternative and complementary techniques.

-

Non-Radioactive Assays: To avoid the safety and disposal issues of radioactivity, several alternative methods have been developed. [21]These include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Surface Plasmon Resonance (SPR). [11][14][21][22]These methods are often more amenable to high-throughput screening.

-

Whole-Cell Binding Assays: Performing binding assays on intact, live cells provides a more physiologically relevant context, as receptors are in their native membrane environment with all associated proteins. [18][23]These assays can, however, be more complex to perform and interpret due to factors like ligand internalization and cellular metabolism.

Conclusion

This technical guide presents a robust, validated, and logical pathway for the initial characterization of the receptor binding affinity of the novel compound 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole. By following the detailed protocols for membrane preparation, saturation binding, and competition binding, researchers can generate high-quality data. The subsequent application of appropriate non-linear regression analysis and the Cheng-Prusoff correction will yield the inhibition constant (Kᵢ), a critical parameter for defining the compound's potency and selectivity. This foundational information is indispensable for guiding further preclinical development, including cell-based functional assays and in vivo studies, ultimately elucidating the therapeutic potential of this new chemical entity.

References

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols.

- BenchChem. (2025).

- Bio-protocol. (n.d.). Radioligand binding assays.

- Revvity. (n.d.). DELFIA Receptor-Ligand Binding Assays.

- Al-Sanea, M. M., et al. (2022).

- Lee, H. I., & Lee, Y. S. (2004).

- European Pharmaceutical Review. (2005). A powerful tool for drug discovery.

- Wikipedia. (n.d.). Ligand binding assay.

- ResearchGate. (n.d.). (PDF)

- Limbird, L. E. (n.d.). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology.

- Sun, S., et al. (2005).

- Shiraguppi, S. V., et al. (2025). A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities. AEWRJA.

- Revvity. (n.d.). Receptor-Ligand Binding Assays.

- Biocompare. (2012). Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?.

- Labome. (2022). Receptor-Ligand Binding Assays.

- Jasim, A. M., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Baghdad Journal of Pharmaceutical Sciences.

- Aslam, M., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC.

- Li, X., et al. (2006). Quantification of small molecule-receptor affinities and kinetics by acoustic profiling. Assay and Drug Development Technologies.

- Journal of the American Chemical Society. (2023). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells.

- ACS Omega. (2023).

- Horovitz, A. (1987).

- GraphPad. (n.d.).

- Springer. (2025). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches.

- Dahl, G., & Auld, D. S. (2019).

- ACS Publications. (2019).

- ResearchGate. (2017). What program and analysis can assess binding affinity of a drug to specific proteins?.

- PubMed. (2022). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis.

- ResearchGate. (n.d.). Comparative binding energy analysis for binding affinity and target selectivity prediction | Request PDF.

- Li, W., et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.

- NextSDS. (n.d.). 5-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride.

- MDPI. (2010).

- ResearchGate. (n.d.). (PDF) 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review).

- Damdoom, M. Y. A., & Al-Jeilawi, S. M. H. (2025). Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. Iraqi Journal of Science.

- RSC Publishing. (n.d.). Targeting the hydrophobic channel of NNIBP: discovery of novel 1,2,3-triazole-derived diarylpyrimidines as novel HIV-1 NNRTIs with high potency against wild-type and K103N mutant virus - Organic & Biomolecular Chemistry.

- Sigma-Aldrich. (n.d.).

- Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. PMC.

- MDPI. (2023). Molecular Hybridization of Alkaloids Using 1,2,3-Triazole-Based Click Chemistry.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 6. jopir.in [jopir.in]

- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 12. revvity.co.jp [revvity.co.jp]

- 13. journals.physiology.org [journals.physiology.org]

- 14. biocompare.com [biocompare.com]

- 15. Receptor-Ligand Binding Assays [labome.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. chem.uwec.edu [chem.uwec.edu]

- 20. Linearization of two ligand-one binding site scatchard plot and the "IC50" competitive inhibition plot: application to the simplified graphical determination of equilibrium constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ligand binding assay - Wikipedia [en.wikipedia.org]

- 22. Quantification of small molecule-receptor affinities and kinetics by acoustic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

step-by-step synthesis protocol for 5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole

Application Note: Regioselective Synthesis of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to participate in hydrogen bonding, its high metabolic stability, and its favorable physicochemical properties[1]. Specifically, 5-alkyl-1-isopropyl-1H-1,2,4-triazole derivatives serve as critical building blocks in the synthesis of advanced active pharmaceutical ingredients (APIs). A prominent example is the integration of this moiety into the rational design of benzoxazepin inhibitors targeting the α-isoform of phosphoinositide 3-kinase (PI3Kα), which culminated in the clinical candidate GDC-0326[2].

The compound 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole (CAS: 1491667-70-9) is a highly versatile bifunctional intermediate. The terminal alkyl chloride serves as an electrophilic handle for downstream nucleophilic substitution (e.g., coupling with complex heterocyclic amines or phenols), while the triazole core provides essential target-binding interactions[2][3].

This application note details a robust, step-by-step protocol for synthesizing this intermediate via the regioselective C5-lithiation of 1-isopropyl-1H-1,2,4-triazole, followed by chemoselective alkylation.

Mechanistic Workflow and Causality

The synthesis relies on the inherent acidity of the C5 proton in 1-substituted 1,2,4-triazoles.

-

Regioselective Lithiation: Treatment of 1-isopropyl-1H-1,2,4-triazole with a strong base (n-butyllithium) at cryogenic temperatures (-78 °C) results in selective deprotonation at the C5 position. The adjacent N4 atom provides inductive stabilization to the resulting organolithium species. Kinetic control (-78 °C) is absolute mandatory here; allowing the lithiated intermediate to warm prematurely can lead to ring-opening (fragmentation into acyclic nitriles) or unwanted isomerization.

-

Chemoselective Alkylation: The 5-lithio intermediate is quenched with 1-bromo-3-chloropropane. The significant difference in leaving group ability and bond dissociation energy between the C–Br and C–Cl bonds ensures that the nucleophilic triazole carbon attacks exclusively at the brominated position via an SN2 mechanism, preserving the terminal chloride for future synthetic steps.

Fig 1: Synthesis workflow for 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole via C5-lithiation.

Materials and Reagents

| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role / Rationale |

| 1-Isopropyl-1H-1,2,4-triazole | 111.15 | 1.0 | 1.11 g | Starting material[4]. |

| n-Butyllithium (2.5 M in Hexanes) | 64.06 | 1.05 | 4.20 mL | Strong base for C5 deprotonation. Slight excess ensures complete conversion. |

| 1-Bromo-3-chloropropane | 157.44 | 1.2 | 1.89 g (1.18 mL) | Bis-electrophile. Excess prevents dialkylation. |

| Tetrahydrofuran (THF) | 72.11 | N/A | 30 mL | Solvent. Must be strictly anhydrous to prevent quenching of n-BuLi. |

| Ammonium Chloride (Sat. Aq.) | 53.49 | N/A | 20 mL | Mild proton source for quenching unreacted organolithium species. |

Step-by-Step Experimental Protocol

Prerequisites: All glassware must be oven-dried (120 °C for >4 hours) and assembled hot under a continuous stream of dry Argon or Nitrogen. Syringes and needles must be purged with inert gas prior to use.

Phase 1: Preparation and Lithiation

-

System Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a rubber septum, an internal temperature probe, and an argon inlet.

-

Substrate Dissolution: Charge the flask with 1-isopropyl-1H-1,2,4-triazole (1.11 g, 10.0 mmol) and anhydrous THF (30 mL). Initiate stirring.

-

Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to ≤ -75 °C.

-

Deprotonation: Using a syringe pump, add n-butyllithium (2.5 M in hexanes, 4.20 mL, 10.5 mmol) dropwise over 15 minutes.

-

Critical Insight: The internal temperature must not exceed -70 °C during addition. Rapid addition causes localized heating, leading to triazole ring fragmentation.

-

-

Maturation: Stir the resulting pale-yellow solution at -78 °C for 45 minutes to ensure complete formation of the 5-lithio species.

Phase 2: Electrophilic Substitution

-

Alkylation: Add 1-bromo-3-chloropropane (1.89 g, 12.0 mmol) dropwise over 5 minutes via syringe.

-

Controlled Warming: Remove the dry ice bath. Allow the reaction mixture to slowly warm to room temperature over a period of 2 to 3 hours.

-

Critical Insight: The SN2 reaction is sluggish at -78 °C. Gradual warming allows the substitution to proceed smoothly while the organolithium is consumed, minimizing side reactions.

-

Phase 3: Workup and Isolation

-

Quenching: Once the reaction reaches room temperature and TLC indicates consumption of the starting material, cool the flask to 0 °C (ice bath) and carefully quench the reaction by adding saturated aqueous NH4Cl (20 mL) dropwise.

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 20 mL).

-

Washing & Drying: Combine the organic extracts and wash with brine (30 mL). Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a yellowish oil.

-

Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (typically 80:20 to 50:50, v/v) to afford pure 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole.

References

-

Fast synthesis of [1,2,3]-triazole derivatives on a Fe/Cu-embedded nano-catalytic substrate National Institutes of Health (NIH) / RSC Advances URL:[Link][1]

-

The Rational Design of Selective Benzoxazepin Inhibitors of the α-Isoform of Phosphoinositide 3-Kinase Culminating in the Identification of (S)-2-((2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)oxy)propanamide (GDC-0326) Journal of Medicinal Chemistry - ACS Publications URL:[Link][2]

-

Benzoxazepin P13K inhibitor compounds and methods of use (US8242104B2) Google Patents URL:[3]

Sources

- 1. Fast synthesis of [1,2,3]-triazole derivatives on a Fe/Cu-embedded nano-catalytic substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US8242104B2 - Benzoxazepin P13K inhibitor compounds and methods of use - Google Patents [patents.google.com]

- 4. 1-Isopropyl-1H-1,2,4-triazole | CymitQuimica [cymitquimica.com]

Application Note: Preparation and Handling of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole Stock Solutions for Biological and Chemical Assays

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Profiling

The compound 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole is a highly functionalized heterocyclic building block. Featuring a lipophilic isopropyl moiety and a reactive 3-chloropropyl handle attached to a 1,2,4-triazole core, it is frequently utilized in medicinal chemistry as a precursor for target-directed probes or as an alkylating agent in biochemical assays.

Because the molecule contains a primary alkyl chloride, its stability is highly dependent on the solvent environment. Proper stock solution preparation is critical to prevent premature degradation and ensure reproducible assay data.

Quantitative Chemical Data

To facilitate precise molarity calculations, the foundational physicochemical properties of the compound are summarized below :

| Property | Value |

| Chemical Name | 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole |

| CAS Number | 1491667-70-9 |

| Molecular Formula | C₈H₁₄ClN₃ |

| Molecular Weight | 187.67 g/mol |

| Purity Standard | ≥ 95% (Typical) |

| Recommended Solvent | Anhydrous DMSO (≥99.9%) |

| Mass per 1.0 mL for 10 mM Stock | 1.88 mg |

| Mass per 1.0 mL for 50 mM Stock | 9.38 mg |

Mechanistic Rationale for Solvent Selection (Causality)

As an Application Scientist, it is vital to understand why specific handling conditions are mandated, rather than blindly following a recipe.

The Threat of Solvolysis: The 3-chloropropyl group is an electrophilic center. If the compound is dissolved in water or protic solvents (like methanol or ethanol), the primary alkyl chloride is susceptible to nucleophilic substitution ( SN2 ). Over time, water acts as a nucleophile, displacing the chloride ion to form 5-(3-hydroxypropyl)-1-isopropyl-1H-1,2,4-triazole and hydrochloric acid. This hydrolysis completely neutralizes the compound's intended reactivity.

The DMSO Advantage: To preserve the structural integrity of the alkyl chloride, Anhydrous Dimethyl Sulfoxide (DMSO) must be used . DMSO is a polar aprotic solvent; it perfectly solvates both the lipophilic isopropyl group and the polar triazole ring without acting as a nucleophile. Furthermore, utilizing strictly anhydrous DMSO prevents the introduction of trace water, which is critical for long-term cryopreservation.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system to ensure maximum compound fidelity from powder to assay buffer.

Phase 1: Master Stock Preparation

-

Thermal Equilibration: Remove the lyophilized compound from cold storage and place it in a desiccator at room temperature (RT) for 30 minutes.

-

Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, instantly introducing water that will catalyze future hydrolysis.

-

-

Gravimetric Measurement: Using a calibrated microbalance, weigh exactly 9.38 mg of the compound into a sterile glass vial to target a 50 mM master stock.

-

Dissolution: Add exactly 1.0 mL of high-purity, Anhydrous DMSO (≥99.9%). Seal the vial with a PTFE-lined cap to prevent solvent evaporation and leaching of plasticizers.

-

Homogenization: Vortex the solution gently for 30 seconds. If necessary, sonicate in a room-temperature water bath for 1–2 minutes to disrupt crystal lattices. Do not apply heat.

Phase 2: Aliquoting and Cryopreservation

-

Dispensing: Divide the master stock into 20 µL to 50 µL single-use aliquots using amber glass vials.

-

Causality: Amber glass prevents photolytic degradation. Single-use aliquoting eliminates freeze-thaw cycles, which are notorious for drawing atmospheric moisture into hygroscopic DMSO stocks .

-

-

Inert Atmosphere: Gently purge the headspace of each vial with dry Argon or Nitrogen gas before capping.

-

Storage: Store immediately at -80°C. Under these conditions, the stock is stable for up to 6 months.

Phase 3: Assay Implementation (Working Solutions)

-

Thawing: Thaw a single aliquot at RT naturally.

-

Aqueous Dilution: Dilute the DMSO stock directly into your aqueous assay buffer (e.g., PBS, HEPES) immediately prior to the experiment. Do not let the aqueous working solution sit for prolonged periods.

-

Solvent Control: Ensure the final concentration of DMSO in the assay remains ≤ 1.0% (v/v) for biochemical assays, and ≤ 0.1% (v/v) for sensitive cell-based assays to avoid solvent-induced cytotoxicity.

Dilution Matrix for Assay Preparation

Use the following table to rapidly determine the required dilution factors to maintain safe DMSO limits:

| Target Assay Concentration | Master Stock Concentration | Dilution Factor | Volume of Stock per 1 mL Buffer | Final DMSO % (v/v) |

| 10 µM | 10 mM | 1:1,000 | 1.0 µL | 0.1% |

| 50 µM | 10 mM | 1:200 | 5.0 µL | 0.5% |

| 100 µM | 50 mM | 1:500 | 2.0 µL | 0.2% |

| 500 µM | 50 mM | 1:100 | 10.0 µL | 1.0% |

Workflow Visualization

Workflow for preparing and storing 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole stocks.

Self-Validating Quality Control (QC)

To ensure this protocol operates as a self-validating system, integrate the following mandatory QC checkpoints:

-

Optical Clarity Validation: Before aliquoting, inspect the master stock against a strong backlight. The solution must be 100% optically clear. Turbidity indicates incomplete dissolution, which will skew all downstream molarity calculations.

-

Mass Spectrometry (LC-MS) Stability Check: To validate that hydrolysis has not occurred during storage, run a diluted aliquot via LC-MS. The primary mass peak must correspond to the intact molecule: [M+H]+=188.1 m/z (for the 35Cl isotope) and 190.1 m/z (for the 37Cl isotope). The appearance of a peak at 170.1 m/z indicates the formation of the inactive hydroxyl-degradant.

-

Vehicle Control Baseline: In every downstream assay, you must include a "Vehicle Control" well containing the exact final concentration of DMSO (e.g., 0.5%) without the triazole compound. This internal control validates that any observed biological signal is driven by the compound itself, not solvent-induced artifacts.

References

-

Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed (NIH).[Link]

Application Note: High-Efficiency Alkylation Protocols Using 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole

Introduction & Strategic Utility

In modern drug discovery, 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole serves as a highly versatile bifunctional building block. The 1-isopropyl-1,2,4-triazole core provides a metabolically stable, hydrogen-bond-accepting pharmacophore, while the 3-chloropropyl chain functions as a flexible linker for appending secondary amines, thiols, or phenols via nucleophilic aliphatic substitution (SN2)[1][2].

This application note details optimized, self-validating protocols for utilizing this reagent in both N-alkylation and S-alkylation workflows, specifically tailored for medicinal chemists and process scientists developing complex heterocyclic therapeutics.

Mechanistic Causality & Reaction Design

Primary alkyl chlorides are notoriously sluggish electrophiles in standard SN2 reactions due to the poor leaving-group ability of the chloride ion. To overcome the high activation energy barrier without resorting to excessively harsh thermal conditions (which can lead to E2 elimination or substrate degradation), our protocols employ a Finkelstein halogen exchange .

By introducing catalytic amounts of tetra-n-butylammonium iodide (TBAI) or potassium iodide (KI), the unreactive alkyl chloride is converted in situ to a highly reactive alkyl iodide. The iodide is rapidly displaced by the incoming nucleophile, regenerating the catalyst.

Solvent and Base Selection

-

For N-Alkylation: Acetonitrile (ACN) is the optimal solvent. Its high dielectric constant stabilizes the SN2 transition state, while remaining aprotic to avoid solvating the nucleophile. Potassium carbonate (K2CO3) is selected as a mild, insoluble base that deprotonates the amine without inducing base-catalyzed side reactions[3].

-

For S-Alkylation: Thiols are highly nucleophilic but prone to oxidative dimerization (disulfide formation). Triethylamine (TEA) in ethanol or tetrahydrofuran (THF) provides a mild basic environment to generate the thiolate anion rapidly[4]. Alternatively, zinc-mediated, base-free conditions can be utilized to ensure absolute chemoselectivity[5].

Fig 1. Finkelstein-assisted SN2 mechanism for alkyl chlorides.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization of N-alkylation conditions using 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole and a standard secondary piperazine. The data clearly demonstrates the necessity of the iodide catalyst and the efficiency of microwave irradiation[3].

| Solvent | Base (Equiv) | Catalyst (Equiv) | Heating Method | Temp (°C) | Time (h) | Yield (%) |

| Toluene | TEA (2.0) | None | Conventional | 110 | 24 | 45 |

| ACN | K2CO3 (3.0) | None | Conventional | 82 | 16 | 60 |

| ACN | K2CO3 (3.0) | TBAI (0.1) | Conventional | 82 | 8 | 85 |

| ACN | K2CO3 (3.0) | TBAI (0.1) | Microwave | 120 | 0.5 | 92 |

Experimental Protocols

Fig 2. Standard workflow for SN2 alkylation using 3-chloropropyl triazole.

Protocol A: Microwave-Assisted N-Alkylation of Secondary Amines

This protocol is optimized for high-throughput synthesis and library generation, minimizing reaction time while maximizing purity.

-

Reagent Charging: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the secondary amine (e.g., aryl piperazine) (1.0 mmol, 1.0 eq) and 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole (1.1 mmol, 1.1 eq).

-

Base & Catalyst Addition: Add finely powdered, anhydrous K2CO3 (3.0 mmol, 3.0 eq) followed by TBAI (0.1 mmol, 0.1 eq). Causality Note: Finely powdered K2CO3 increases the surface area for heterogeneous deprotonation, preventing localized pH spikes that cause substrate degradation.

-

Solvation: Suspend the mixture in 2.0 mL of anhydrous Acetonitrile (ACN).

-

Reaction: Seal the vial with a Teflon-lined crimp cap. Subject the reaction to microwave irradiation at 120 °C for 30 minutes with continuous stirring[3].

-

Workup: Cool the vial to room temperature. Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove inorganic salts. Wash the filter cake with an additional 5 mL of EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (typically 95:5 DCM:MeOH) to afford the pure N-alkylated product.

Protocol B: Chemoselective S-Alkylation of Heteroaryl Thiols

This protocol utilizes mild conditions to prevent disulfide bond formation and ensure selective S-alkylation over N-alkylation in tautomeric heterocycles.

-

Thiolate Generation: In an oven-dried 50 mL round-bottom flask under an inert argon atmosphere, dissolve the heteroaryl thiol (2.0 mmol, 1.0 eq) in 10 mL of anhydrous THF.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add Triethylamine (TEA) (3.0 mmol, 1.5 eq) dropwise. Stir for 15 minutes to ensure complete generation of the thiolate anion[4].

-

Electrophile Addition: Add 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole (2.1 mmol, 1.05 eq) and a catalytic amount of TBAI (0.1 mmol, 0.05 eq) directly to the cold solution.

-

Reaction: Remove the ice bath and attach a reflux condenser. Heat the mixture to 65 °C (reflux) for 4–8 hours. Monitor the consumption of the thiol via LC-MS or TLC (UV active).

-

Quench & Extraction: Once complete, cool the reaction to room temperature and quench with 10 mL of saturated aqueous NH4Cl. Extract the aqueous layer with EtOAc (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Purify the crude product via silica gel chromatography (Hexanes/EtOAc gradient) or recrystallization from hot ethanol.

Trustworthiness & Self-Validating System

To ensure the integrity of the experimental outcome, the protocol is designed to be self-validating through distinct spectroscopic markers. Researchers must verify the following parameters to confirm successful alkylation:

-

1H NMR Diagnostic Shifts: The unreacted 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole exhibits a characteristic triplet for the terminal –CH2–Cl protons at approximately δ 3.5–3.7 ppm .

-

Upon successful N-alkylation , this triplet shifts significantly upfield to δ 2.3–2.6 ppm .

-

Upon successful S-alkylation , the shift is less pronounced but distinctly moves to δ 2.8–3.1 ppm .

-

The central methylene group (–CH2–CH2–CH2–) will appear as a diagnostic quintet around δ 1.8–2.0 ppm , confirming the integrity of the propyl linker.

-

-

Mass Spectrometry (ESI-MS): The starting material exhibits a classic 3:1 isotopic pattern indicative of the 35Cl/37Cl isotopes. Successful nucleophilic displacement results in the complete disappearance of this isotopic signature and the emergence of the [M+H]+ peak corresponding to the exact mass of the coupled target.

References[1] Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles - Thieme Connect -https://www.thieme-connect.com/[2] Furfuryl Cation Induced Cascade Formal[3 + 2] Cycloaddition/Double Ring-Opening/Chlorination: An Approach to Chlorine-Containing Complex Triazoles - ACS Publications - https://pubs.acs.org/[5] Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI -https://www.mdpi.com/[3] Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC / NIH -https://www.ncbi.nlm.nih.gov/pmc/[4] Zinc-mediated facile and efficient chemoselective S-alkylation of 5-aryl 1,3,4-oxadiazole-2-thiols - Taylor & Francis - https://www.tandfonline.com/

Sources

optimizing solvent choice for 5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole purification

Welcome to the Advanced Technical Support Center. This portal provides drug development professionals and synthetic chemists with field-proven troubleshooting guides, optimized solvent matrices, and self-validating protocols for the purification of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole.

Due to the unique physicochemical properties of this intermediate—combining a basic, polar triazole core with a highly reactive electrophilic alkyl chloride—standard purification templates often fail. This guide focuses on the causality behind these failures and how to overcome them through precise solvent optimization.

Expert Troubleshooting Guide (FAQs)

Q1: Why am I losing yield to a highly polar byproduct during rotary evaporation or recrystallization? Causality & Solution: The 3-chloropropyl chain contains a primary alkyl chloride, which is highly susceptible to nucleophilic attack. If you use protic solvents (e.g., methanol, ethanol) and apply heat (>40 °C), the solvent acts as a nucleophile, leading to solvolysis (forming an ether)[1]. Furthermore, prolonged heating—even in non-nucleophilic solvents—can trigger an intramolecular SN2 reaction where the basic triazole nitrogen attacks the alkyl chloride, forming a highly polar, water-soluble bicyclic triazolium salt. Action: Strictly avoid primary alcohols during concentration. Use aprotic solvents like toluene, ethyl acetate, or heptane. Keep rotary evaporation water bath temperatures strictly below 35 °C.

Q2: My compound streaks severely on normal-phase silica gel, and the regioisomers co-elute. How can I improve resolution? Causality & Solution: Triazoles possess basic nitrogen atoms that strongly hydrogen-bond with the acidic silanol (Si-OH) groups on standard normal-phase silica[2]. This causes severe tailing, which ruins the resolution between the closely related 1,5-isomer and 1,3-isomer formed during typical regioselective N-alkylation[3]. Action: Passivate the silica column by pre-equilibrating it with your mobile phase containing 1–2% Triethylamine (TEA). For the mobile phase, a gradient of Hexane/Ethyl Acetate provides the optimal balance of lipophilicity and polarity to separate the isopropyl/chloropropyl structural isomers.

Q3: How do I effectively remove unreacted polar triazole starting materials without losing my target product? Causality & Solution: Unsubstituted or mono-substituted triazole precursors are highly polar and water-soluble, whereas your target, 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole, has significant lipophilic character due to the isopropyl and chloropropyl groups. Action: Utilize a "Salting Out" liquid-liquid extraction (LLE)[2]. Dissolve the crude mixture in toluene. Wash with a concentrated aqueous brine (NaCl) solution. The high ionic strength of the aqueous phase drives the lipophilic target compound entirely into the organic layer while retaining the unreacted, highly polar triazole precursors in the aqueous phase.

Quantitative Data: Solvent Optimization Matrix

The following table summarizes the quantitative and qualitative properties of various solvents specifically regarding their compatibility with 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole.

| Solvent | Classification | Boiling Point (°C) | Solvolysis Risk | Streaking on Silica | Application Recommendation |

| Methanol | Polar Protic | 64.7 | High (Forms ether) | Low | AVOID for heating/concentration. |

| Toluene | Non-polar Aprotic | 110.6 | None | N/A (Extraction) | OPTIMAL for LLE and crystallization. |

| Hexane / EtOAc | Non-polar / Polar | ~68 / 77.1 | None | High (if no TEA) | OPTIMAL for chromatography (add 1% TEA). |

| Dichloromethane | Polar Aprotic | 39.6 | Low | Moderate | ACCEPTABLE but toxic; keep temp <30°C. |

| Water / Brine | Highly Polar | 100.0 | Moderate (Hydrolysis) | N/A | OPTIMAL as aqueous wash (use cold). |

Step-by-Step Experimental Protocols

Protocol: Self-Validating Liquid-Liquid Extraction & Flash Chromatography

Objective: Isolate the 1,5-isomer from crude reaction mixtures while preventing alkyl chloride degradation.

Phase 1: Liquid-Liquid Extraction (LLE)

-

Dilution: Dissolve the crude reaction mixture in Toluene (10 mL per gram of crude). Causality: Toluene is aprotic and prevents solvolysis of the chloropropyl group.

-

Aqueous Wash: Wash the organic layer with cold (4 °C) saturated aqueous NaCl (brine) (3 x 5 mL). Causality: Cold temperatures prevent hydrolysis of the alkyl chloride; brine forces the lipophilic target into the organic phase[2].

-

Self-Validation Check: Spot both the aqueous and organic layers on a TLC plate. The aqueous phase should show no spots at the target Rf, confirming complete partitioning.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Critical Step: Maintain the water bath at ≤35 °C to prevent intramolecular cyclization.

Phase 2: Flash Column Chromatography 5. Column Preparation: Slurry-pack a silica gel column using Hexane/Ethyl Acetate (80:20, v/v) containing 1% Triethylamine (TEA). Causality: TEA neutralizes acidic silanols, preventing basic triazole streaking[2]. 6. Loading: Dissolve the concentrated crude in a minimum volume of the mobile phase and load it onto the column. 7. Elution & TLC Validation: Elute using a gradient of 80:20 to 50:50 Hexane/EtOAc (+1% TEA). Self-Validation: Since alkyl triazoles lack strong UV chromophores, visualize the TLC plates using Potassium Permanganate (KMnO₄) stain and heat. The target compound will appear as a distinct yellow/brown spot against a purple background. The absence of baseline streaking confirms the efficacy of the TEA modifier. 8. Isolation: Pool the fractions containing the pure 1,5-isomer and concentrate at ≤35 °C.

Visualizations

Fig 1: Optimized purification workflow for 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole.

Fig 2: Solvent-dependent stability pathways of the chloropropyl triazole intermediate.

References

-

Journal of the American Chemical Society. "Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity." Available at: [Link]

-

Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Available at:[Link]

Sources

reducing byproduct formation in 5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole reactions

Technical Support Center: Troubleshooting 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals optimizing the synthesis of 5-(3-chloropropyl)-1-isopropyl-1H-1,2,4-triazole. This critical heterocyclic building block is typically synthesized via the C5-lithiation of 1-isopropyl-1H-1,2,4-triazole followed by an electrophilic quench.

Here, we dissect the mechanistic causality of byproduct formation and provide field-proven, self-validating protocols to ensure high-fidelity scale-up.

Mechanistic Workflow & Byproduct Pathways

To troubleshoot effectively, one must visualize the competing kinetic pathways. The diagram below illustrates the divergence between the target C-alkylation and the primary failure modes: intramolecular quaternization and non-selective halogen displacement.

Reaction pathways in the synthesis of 5-(3-chloropropyl)-1-isopropyl-1H-1,2,4-triazole.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My isolated yield is low, and I am observing a highly polar, water-soluble mass in the aqueous layer during workup. What is this? Expertise & Causality: You are likely observing the formation of a bicyclic quaternary ammonium salt. The 1,2,4-triazole ring contains a highly nucleophilic nitrogen at the N4 position. The electron-rich nature of the triazole anion contributes significantly to this nucleophilicity[1]. Once the 3-chloropropyl chain is installed at C5, the molecule is primed for an intramolecular Menshutkin-type cyclization. The entropy of activation for forming a 6-membered ring (yielding 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-4-ium chloride) is highly favorable. Solution: This degradation is thermally driven. Ensure that the reaction temperature never exceeds 0 °C during the quench, and keep the organic extracts below 20 °C during solvent evaporation. If the salt has already formed, it cannot be reversed; however, you can selectively extract the target product using a non-polar solvent mixture (e.g., Heptane/MTBE 1:1), leaving the polar quaternary salt trapped in the aqueous phase.

Q2: LC-MS analysis shows a byproduct with a mass corresponding to the 3-bromopropyl derivative (+44 Da relative to the target). How do I prevent this? Expertise & Causality: 1-Bromo-3-chloropropane is a bifunctional electrophile. While the C-Br bond is weaker and bromide is a superior leaving group, the highly reactive nature of the 5-lithio triazole intermediate can overcome the activation barrier for chloride displacement if the local concentration of the bromide terminus is depleted. Solution: Implement an inverse addition protocol. Instead of adding the electrophile to the lithiated triazole, transfer the lithiated triazole via cannula into a solution containing an excess (1.5 - 2.0 equivalents) of 1-bromo-3-chloropropane maintained strictly at -78 °C. This ensures the lithiated species is always surrounded by a vast excess of the more reactive C-Br electrophilic sites.

Q3: Why am I seeing unreacted 1-isopropyl-1H-1,2,4-triazole despite using 1.05 equivalents of n-BuLi? Expertise & Causality: Deprotonation of 1-substituted 1,2,4-triazoles using strong bases like n-BuLi occurs selectively at the C5 position due to the inductive electron-withdrawing effect of the adjacent nitrogens[2]. However, ambient moisture in the THF or premature quenching by the dihalide can consume the base. Furthermore, if the electrophile is added too quickly, localized exothermic micro-environments can cause the lithiated species to abstract a proton from the newly formed product or the solvent. Solution: Titrate your n-BuLi immediately prior to use. Extend the lithiation maturation time to 45 minutes at -78 °C before electrophile addition to ensure complete thermodynamic enolization.

Quantitative Impact of Reaction Parameters

The following table summarizes the causal relationship between process parameters and byproduct distribution, validated through extensive reaction profiling.